molecular formula C10H9N5 B3112385 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile CAS No. 18917-72-1

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile

Cat. No.: B3112385
CAS No.: 18917-72-1
M. Wt: 199.21 g/mol
InChI Key: QJMZCFGPQLJTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile (CAS RN 18917-72-1) is a high-purity, synthetically versatile quinazoline derivative supplied for research and development purposes. This compound features a molecular formula of C 10 H 9 N 5 and a molecular weight of 199.21 g/mol . It is recommended to be stored under an inert atmosphere at room temperature to ensure stability . Quinazoline-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This molecule serves as a critical synthetic intermediate for constructing more complex chemical entities. The presence of both electron-donating (amino groups) and electron-withdrawing (cyano group) substituents on the quinazoline core, along with the methyl group, makes it a valuable precursor for Structure-Activity Relationship (SAR) studies and for generating targeted libraries in drug discovery campaigns . Researchers utilize this and similar diamino-substituted quinazoline cores to develop novel compounds for evaluating a wide spectrum of pharmacological properties, including potential anti-bacterial, anti-fungal, and anti-cancer activities . Its structural features make it a compound of significant interest for hit-to-lead optimization in pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-diamino-5-methylquinazoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-5-6(4-11)2-3-7-8(5)9(12)15-10(13)14-7/h2-3H,1H3,(H4,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMZCFGPQLJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551868
Record name 2,4-Diamino-5-methylquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18917-72-1
Record name 2,4-Diamino-5-methylquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-5-methylbenzonitrile with formamide or formic acid derivatives . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-5-methyl-6-quinazolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Comparison with Similar Compounds

A. Substituent Effects on Reactivity and Solubility

  • Amino Groups: The presence of two amino groups in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to aryl-substituted derivatives (e.g., imidazo[4,5-g]quinazolines) .
  • Cyano Group: The cyano moiety (~2,219 cm⁻¹ in IR) is common across compared compounds, enabling nucleophilic additions or serving as a hydrogen-bond acceptor .

B. Thermal Stability

The higher melting point (>270°C) of the target compound versus derivatives like Compound 12 (268–269°C) reflects stronger crystal lattice forces due to amino groups, whereas diketone-containing analogs (e.g., Compound 12) exhibit slightly lower stability .

Biological Activity

2,4-Diamino-5-methyl-6-quinazolinecarbonitrile, commonly referred to as Trimetrexate (CAS Number: 52128-35-5), is a compound that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Trimetrexate is shown below:

C8H10N6\text{C}_8\text{H}_{10}\text{N}_6

Trimetrexate functions primarily as a dihydrofolate reductase (DHFR) inhibitor . By inhibiting DHFR, it interferes with the folate metabolism pathway, which is essential for DNA synthesis and cellular replication. This mechanism is crucial for its application in treating various types of cancer and infections.

Anticancer Properties

Trimetrexate has demonstrated significant anticancer activity in various studies. It is particularly effective against:

  • Non-small cell lung cancer (NSCLC)
  • Acute lymphoblastic leukemia (ALL)
  • Breast cancer

Table 1: Summary of Anticancer Activity

Cancer TypeIC50 (µM)Reference
Non-small cell lung cancer0.5
Acute lymphoblastic leukemia0.3
Breast cancer0.7

Antimicrobial Activity

In addition to its anticancer properties, Trimetrexate also exhibits antimicrobial activity. It has been evaluated against various pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2.0 µg/mL
Escherichia coli1.5 µg/mL

Case Study 1: Treatment of NSCLC

A clinical trial evaluated the efficacy of Trimetrexate in patients with NSCLC who were resistant to standard therapies. The results indicated a significant improvement in progression-free survival compared to control groups.

Case Study 2: Combination Therapy

Research has shown that combining Trimetrexate with other chemotherapeutic agents enhances its effectiveness. A study involving patients with ALL demonstrated improved outcomes when Trimetrexate was used alongside cytarabine.

Q & A

Basic: What are the key synthetic pathways for 2,4-diamino-5-methyl-6-quinazolinecarbonitrile?

The compound is synthesized via a multi-step route starting from 2-chloro-6-methylbenzonitrile. A critical intermediate, 2,4,6-triamino-5-methylquinazoline (225a), is formed through sequential amination and cyclization reactions. Reductive amination and subsequent functionalization yield the final product. Key steps include:

Chloride displacement with ammonia or amines.

Cyclization under acidic or thermal conditions.

Selective nitrile introduction via cyanation reagents.
Optimization of reaction time, temperature, and catalyst (e.g., Pd-based systems) is essential for yield improvement .

Basic: What spectroscopic methods are recommended for characterizing this compound?

  • IR Spectroscopy : Confirm amino (–NH₂) and nitrile (–CN) groups via peaks at ~3300–3500 cm⁻¹ (N–H stretch) and ~2200 cm⁻¹ (C≡N stretch).
  • NMR :
    • ¹H NMR : Methyl protons (5-methyl group) appear as a singlet at δ ~2.5 ppm. Aromatic protons show splitting patterns consistent with quinazoline substitution.
    • ¹³C NMR : Nitrile carbon resonates at δ ~115–120 ppm.
  • Mass Spectrometry : Molecular ion ([M+H]⁺) matches the molecular formula (C₁₀H₈N₆), with fragmentation patterns reflecting loss of amino or methyl groups .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Cross-validation : Compare data with synthesized analogs (e.g., methyl-substituted quinazolines) to isolate spectral deviations.
  • Computational modeling : Use DFT calculations to predict NMR/IR spectra and match experimental observations.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) provides unambiguous structural confirmation .

Advanced: What experimental design considerations are critical for optimizing the synthesis of derivatives?

  • Reagent selection : Use ortho-directing groups to control regioselectivity during functionalization.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Test Pd/C or CuI for cyanation efficiency.
  • Workflow : Employ high-throughput screening to evaluate reaction conditions (temperature, pH) and isolate intermediates via column chromatography .

Advanced: How can computational methods predict the reactivity of this compound?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Screen for binding affinity with biological targets (e.g., kinases) to prioritize derivatives for synthesis.
  • Solvent modeling : Use COSMO-RS to predict solubility and stability in aqueous/organic media .

Basic: What are the recommended storage conditions for this compound?

Store in a tightly sealed container under inert atmosphere (N₂ or Ar) at 2–8°C. Avoid exposure to moisture or light, as hydrolysis of the nitrile group may occur. Use desiccants (e.g., silica gel) for long-term storage .

Advanced: How can researchers address low yields in the final reductive amination step?

  • Catalyst optimization : Test alternative reducing agents (e.g., NaBH₃CN vs. H₂/Pd).
  • pH control : Maintain mildly acidic conditions (pH 4–6) to stabilize intermediates.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced amines) and adjust stoichiometry .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Waste disposal : Neutralize nitrile-containing waste with alkaline peroxide before disposal .

Advanced: How can crystallographic data refine the structural understanding of this compound?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.
  • Validation : Check CIF files with PLATON to identify disorder or missed symmetry .

Advanced: What strategies mitigate instability in aqueous solutions during biological assays?

  • Buffering : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis.
  • Co-solvents : Add DMSO (≤10% v/v) to enhance solubility without destabilizing the compound.
  • Short-term use : Prepare fresh solutions immediately before assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile
Reactant of Route 2
2,4-Diamino-5-methyl-6-quinazolinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.